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Technical Support Center: M-mode Interpretation
iIn Complex Congenital Heart Disease

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in overcoming the
challenges of M-mode echocardiography interpretation in patients with complex congenital
heart disease (CHD).

Troubleshooting Guide

This guide addresses specific issues you may encounter during M-mode acquisition and
interpretation in patients with complex CHD.
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Question

Answer

Q1: 1 am unable to obtain a standard
parasternal long-axis view for M-mode
measurements of the left ventricle. What should

| do?

In complex CHD, cardiac position and
orientation are often abnormal. Do not rely on
standard views alone. Use 2D
echocardiography to identify the ventricular
chambers and guide your M-mode cursor
placement. The key is to ensure the cursor is
perpendicular to the maximal diastolic
dimension of the ventricle you intend to

measure, regardless of the transducer position.

[1]2]

Q2: The M-mode tracing of the interventricular
septum shows paradoxical motion (moves away
from the left ventricular posterior wall during

systole). How do | interpret this?

Paradoxical septal motion is a common finding
in conditions with right ventricular (RV) pressure
or volume overload, such as in patients with a
systemic RV (e.g., after an atrial switch
operation for d-TGA) or significant pulmonary
regurgitation (e.g., repaired Tetralogy of Fallot).
[3] This finding reflects the altered
interventricular dynamics and does not
necessarily indicate intrinsic septal dysfunction.
It is crucial to correlate this with the underlying

anatomy and physiology.

Q3: | am trying to assess right ventricular
function using Tricuspid Annular Plane Systolic
Excursion (TAPSE), but the values seem

inconsistent. Why is this happening?

TAPSE can be unreliable in complex CHD for
several reasons. The complex geometry of the
RV and its retrosternal position can make
consistent M-mode cursor alignment on the
lateral tricuspid annulus challenging.[4]
Additionally, in cases of significant tricuspid
regurgitation, TAPSE can be pseudo-
normalized.[4] Consider using multiple RV-
focused views and be aware that TAPSE is

load- and angle-dependent.

Q4: My M-mode image is cluttered with bright,

linear echoes, making it difficult to identify the

These are likely reverberation artifacts, which
occur when the ultrasound beam bounces

between two strong reflectors. To mitigate this,

© 2025 BenchChem. All rights reserved.

2/12 Tech Support


https://ecgwaves.com/topic/m-mode-motion-mode-echocardiography/
https://www.researchgate.net/figure/M-mode-cursor-position-is-perpendicular-to-interventricular-septum-and-posterior-wall-of_fig2_44642509
https://www.youtube.com/watch?v=2U08bVGdXU4
https://pmc.ncbi.nlm.nih.gov/articles/PMC10256637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10256637/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

endocardial borders. What are these and how try changing the transducer's angle of
can | reduce them? insonation, adjusting the time gain
compensation (TGC) to reduce near-field gain,

and using different acoustic windows.

This is likely a refraction artifact, also known as
a "lens effect," where the ultrasound beam is

] ) bent as it passes through tissues of different
Q5: | see a duplicate image of a valve or a N ) ) )
) ) densities, creating a duplicate image. These
vessel on my M-mode tracing. Is this a true ) ) ) ]
) ) artifacts often create anatomically implausible
anatomical abnormality? . _ o _
images. Changing the imaging window or

adjusting the transducer angle can help resolve

this and confirm it is an artifact.

Assessing a single ventricle with M-mode is
challenging due to its often-abnormal
morphology and the absence of a distinct

Q6: When assessing a single ventricle, septum for reference. M-mode is of limited value

especially after a Fontan procedure, how should  for assessing global function in these patients.

| position the M-mode cursor for functional However, you can use it to assess

assessment? atrioventricular valve inflow and wall motion in
specific segments identified on 2D imaging. For
diastolic function, color M-mode can be used to

measure inflow propagation velocity.

Frequently Asked Questions (FAQs)

General M-mode Challenges in Complex CHD

e Q: Why is M-mode interpretation so challenging in complex congenital heart disease? A: M-
mode relies on standardized views and assumes normal cardiac anatomy and geometry for
accurate measurements. In complex CHD, the heart's position, the orientation of chambers
and great vessels, and the ventricular morphology are often significantly altered, making
standard M-mode cursor placement difficult or impossible. This can lead to inaccurate and
misleading measurements.

e Q: What are the primary limitations of M-mode in this patient population? A: The main
limitations include:
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o Geometric Assumptions: M-mode calculations of ventricular function (like ejection fraction)
are based on geometric assumptions that are often invalid in abnormally shaped
ventricles.

o "Ice-pick" View: M-mode provides a one-dimensional view of the heart, which can miss
regional wall motion abnormalities and complex three-dimensional anatomy.

o Angle Dependence: Accurate measurements require the M-mode beam to be
perpendicular to the structure of interest, which can be difficult to achieve in a
malpositioned heart.

e Q: When is M-mode still considered useful in complex CHD? A: Despite its limitations, M-
mode remains valuable for:

o High Temporal Resolution: Its high sampling rate is excellent for assessing the timing of
cardiac events and the motion of rapidly moving structures like valve leaflets.

o Wall Thickness and Chamber Dimensions: When guided by 2D imaging to ensure
perpendicularity, M-mode can provide accurate measurements of wall thickness and
chamber dimensions in specific regions.

o Assessment of Specific Parameters: It is used for specific measurements like TAPSE for
RV function and mitral annular plane systolic excursion (MAPSE) for LV longitudinal
function.

Specific Congenital Heart Defects

e Q: What are the key M-mode challenges in a patient with repaired Tetralogy of Fallot? A: In
repaired Tetralogy of Fallot, the right ventricle is often dilated and hypertrophied due to
chronic pulmonary regurgitation. This altered RV geometry makes standard M-mode
assessment of RV size and function difficult. Paradoxical septal motion is also common.

e Q: How is M-mode used to assess the systemic right ventricle in a patient with d-TGA after
an atrial switch operation (e.g., Mustard or Senning procedure)? A: M-mode can be used to
assess the wall thickness and dimensions of the systemic RV. However, conventional M-
mode calculations of ejection fraction are inaccurate due to the RV's crescent shape.
Paradoxical septal motion is an expected finding. Assessment of the systemic RV often
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requires a multi-modality approach, with cardiac MRI being the gold standard for volumetric
and functional assessment.

e Q: What are the limitations of M-mode in patients with a Fontan circulation? A: In a Fontan
circulation, the systemic ventricle is often volume-unloaded, and its function can be
influenced by the passive pulmonary blood flow. M-mode has significant limitations in
assessing global ventricular function in this setting. It can be used to assess atrioventricular
valve function and to look for signs of ventricular dysfunction, but a comprehensive
assessment usually requires other imaging modalities.

Data Presentation

Table 1: Comparison of M-mode and 2D Echocardiography for Ventricular Assessment
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Parameter

M-mode

2D
Echocardiography

Key
Considerations in
Complex CHD

Left Ventricular (LV)
Dimensions

High reproducibility in
intra- and inter-reader

settings.

Good reproducibility,
especially in the inter-

acquisition setting.

Inaccurate if standard
views are
unobtainable. 2D
guidance is crucial for
correct cursor

placement.

LV Shortening
Fraction (SF)

Greater reproducibility
than 2D-derived SF.

Lower reproducibility
compared to M-mode
SF.

Highly dependent on
ventricular geometry;
may not reflect global
function in abnormally

shaped ventricles.

Right Ventricular (RV)
Function (TAPSE)

Simple and
reproducible in normal

hearts.

Not directly measured;
relies on parameters
like Fractional Area
Change (FAC).

Often unreliable due
to complex RV
geometry, angle
dependency, and load

conditions.

LV Mass

Correlates well with
2D methods but can
be inaccurate with

abnormal geometry.

Biplane Simpson and
truncated ellipsoid

methods are common.

Both methods are
prone to error in
complex CHD due to
non-standard

ventricular shapes.

Inter-observer
Reproducibility (Fetal
Ventricular Walll
Thickness)

Acceptable for LV
free-wall and septum.

Poor for RV free-wall.

Acceptable for LV
free-wall and septum.

Poor for RV free-wall.

Highlights the inherent
difficulty in assessing
the RV, even in fetal

life.

Experimental Protocols

Detailed Methodology for M-mode Assessment of Ventricular Dimensions and Function
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This protocol outlines a standardized approach to M-mode imaging in patients with complex
CHD, emphasizing the importance of 2D guidance.

» Patient Preparation and Positioning:

o Ensure the patient is in a stable and comfortable position, typically the left lateral
decubitus position, to optimize acoustic windows.

o For pediatric patients, ensure a calm environment to minimize motion artifacts. Sedation
may be necessary in some cases.

o Attach a 3-lead ECG to the monitor for accurate timing of cardiac events.
e 2D-Guided M-mode Acquisition:

o Initial 2D Survey: Perform a comprehensive 2D echocardiographic examination to
delineate the cardiac anatomy, including the position and morphology of the ventricles, the
location of the great vessels, and the presence of any septal defects.

o Ventricular Identification: Clearly identify the systemic and pulmonary ventricles based on
their morphological features (e.g., trabeculations, atrioventricular valve morphology).

o Optimal M-mode Cursor Placement:

From the 2D view that best visualizes the ventricle of interest in its long axis, activate
the M-mode cursor.

» Position the cursor perpendicular to the interventricular septum (if present and in a
relatively normal position) and the ventricular posterior wall, just distal to the
atrioventricular valve leaflets.

» |n cases of abnormal anatomy, orient the cursor to be perpendicular to the major axis of
the ventricle at its widest point.

» Activate the M-mode sweep.

o Image Optimization:
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» Adjust the gain and TGC to clearly define the endocardial borders.

» Use a high sweep speed (50-100 mm/s) to better visualize wall motion and allow for
more accurate measurements.

¢ M-mode Measurements:

o Timing of Measurements:

» End-diastole: Measure at the onset of the QRS complex on the ECG.

» End-systole: Measure at the point of maximal posterior motion of the septum or minimal
ventricular dimension.

o Standard Measurements (when applicable):

Interventricular septal thickness in diastole (IVSd)

Left ventricular internal dimension in diastole (LVIDd)

Left ventricular posterior wall thickness in diastole (LVPWd)

Left ventricular internal dimension in systole (LVIDs)

o Derived Calculations:

» Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100

» Ejection Fraction (EF %) can be estimated using various formulas (e.g., Teichholz), but
be aware of their limitations in non-ellipsoidal ventricles.

o Right Ventricular Assessment:

» For TAPSE, obtain an apical four-chamber view focused on the RV. Place the M-mode
cursor through the lateral tricuspid annulus and measure the total systolic excursion.

o Data Recording and Interpretation:

o Save representative M-mode loops for offline analysis.
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o Always interpret M-mode findings in the context of the 2D and Doppler findings, as well as
the patient's specific diagnosis and surgical history.

o Clearly document the views used and any deviations from standard M-mode acquisition
techniques due to the underlying anatomy.

Mandatory Visualization
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Start M-mode Interpretation

Are standard views achievable?

Re-assess with 2D/Doppler to clarify anatomy

No

Mitigate artifacts (change window, adjust gain/TGC) Is septal motion paradoxical?

Yes
Correlate with clinical context (e.g., RV overload)
Proceed with measurements

Interpret with caution, note limitations

End Interpretation

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for M-mode interpretation in complex CHD.
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Caption: Relationship between core M-mode challenges and specific complex CHDs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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patients-with-complex-congenital-heart-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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